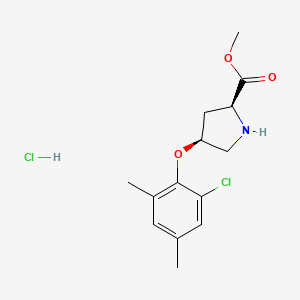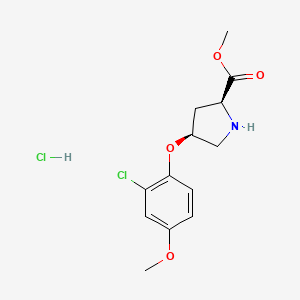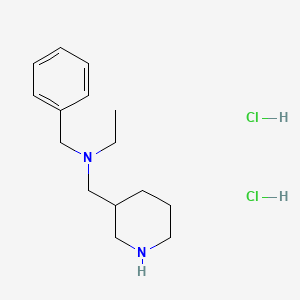
Methyl (2S,4S)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride
Descripción general
Descripción
Methyl (2S,4S)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride is a useful research compound. Its molecular formula is C14H19Cl2NO3 and its molecular weight is 320.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl (2S,4S)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (2S,4S)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chlorination Reactions
- Chlorination Reactions of Substituted Phenols : Studies have shown that chlorination reactions of compounds similar to Methyl (2S,4S)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride can yield chlorocyclohexa-dienones, with different solvents resulting in varied products. These reactions have implications in organic synthesis and chemical manufacturing processes (Gordon et al., 1994).
Asymmetric Catalysis
- Asymmetric Hydrogenation Catalyzed by Rhodium Complexes : Analogues of Methyl (2S,4S)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride have been used in asymmetric hydrogenation reactions. These reactions are important in the synthesis of pharmaceuticals and other complex organic molecules (Inoguchi et al., 1989).
Herbicide Research
- Herbicidal Pyrrole Dicarboxylates : Research has explored the selectivity of herbicidal pyrrole dicarboxylates, which are structurally related to Methyl (2S,4S)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride. This research aids in understanding the molecular mechanisms of herbicide action and designing more efficient agrochemicals (Andrea et al., 1990).
Antimicrobial Activity
- Antimicrobial Properties : Studies have shown that derivatives of Methyl (2S,4S)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride exhibit antimicrobial activity against various bacterial strains. This suggests potential applications in the development of new antibiotics or antiseptics (Nural et al., 2018).
Cognitive Enhancement
- Cognition-Enhancing Properties : Certain pyridyl ethers, which are structurally related to Methyl (2S,4S)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride, have shown positive effects in cognitive enhancement. This opens avenues for the development of drugs to treat cognitive disorders (Lin et al., 1997).
Propiedades
IUPAC Name |
methyl (2S,4S)-4-(2-chloro-4,6-dimethylphenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3.ClH/c1-8-4-9(2)13(11(15)5-8)19-10-6-12(16-7-10)14(17)18-3;/h4-5,10,12,16H,6-7H2,1-3H3;1H/t10-,12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMLYSHONXYDLT-JGAZGGJJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OC2CC(NC2)C(=O)OC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)Cl)O[C@H]2C[C@H](NC2)C(=O)OC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[(3-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1424598.png)






![Methyl 3-[2-(4-piperidinyl)ethoxy]propanoate hydrochloride](/img/structure/B1424608.png)

![5-Chloro[1,1'-biphenyl]-2-yl 3-piperidinyl ether hydrochloride](/img/structure/B1424611.png)
![5-Chloro[1,1'-biphenyl]-2-yl 4-piperidinylmethyl ether hydrochloride](/img/structure/B1424614.png)

